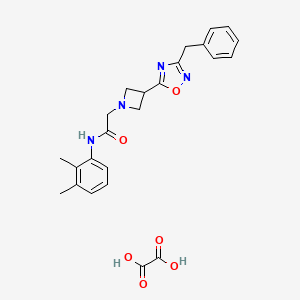

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate

Description

Properties

IUPAC Name |

2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(2,3-dimethylphenyl)acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2.C2H2O4/c1-15-7-6-10-19(16(15)2)23-21(27)14-26-12-18(13-26)22-24-20(25-28-22)11-17-8-4-3-5-9-17;3-1(4)2(5)6/h3-10,18H,11-14H2,1-2H3,(H,23,27);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEMIUANYOKUES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate is a synthetic derivative that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with the following key components:

- Azetidine ring : A four-membered cyclic amine contributing to the compound's stability and biological interactions.

- Oxadiazole ring : Known for its role in various pharmacological activities including anti-inflammatory and antimicrobial effects.

- Dimethylphenyl group : Enhances lipophilicity and may influence binding interactions with biological targets.

Pharmacological Activities

Research indicates that compounds containing oxadiazole derivatives exhibit a range of biological activities:

-

Antimicrobial Activity

- Several studies have demonstrated that oxadiazole derivatives possess significant antibacterial and antifungal properties. The specific compound has shown promise in inhibiting growth against various pathogens, likely due to its ability to disrupt cellular processes.

-

Anti-inflammatory Effects

- The oxadiazole scaffold is associated with anti-inflammatory activity. Compounds similar to the one in focus have been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Neuroprotective Properties

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The presence of the oxadiazole moiety allows for interaction with various enzymes, including MAO-B, leading to reduced oxidative stress within neuronal cells.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on MAO Inhibition :

- Antimicrobial Testing :

Table 1: Summary of Biological Activities

Table 2: Comparison of Oxadiazole Derivatives

| Compound Name | MAO-B IC50 (µM) | Antimicrobial Activity |

|---|---|---|

| 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin) | 0.0027 | Yes |

| 5-Aryl-1,3,4-Oxadiazol-2-Ylbenzenesulfonamides | 0.0015 | Moderate |

| 3-Benzyl-1,2,4-Oxadiazole | 0.0050 | Yes |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Key Observations :

- Benzyl vs. Cyclopropyl : The benzyl group in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets, whereas the cyclopropyl analog () reduces steric hindrance, favoring metabolic stability .

Pharmacological Activity Trends

- 1,2,4-Oxadiazoles: Known for antimicrobial, anticancer, and CNS activities due to their bioisosteric resemblance to peptide bonds and ester groups . The benzyl-azetidine combination in the target compound may target GPCRs or ion channels, as seen in related oxadiazole-acetamide hybrids .

- 1,2-Benzisoxazoles : While structurally distinct, compounds like N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide () exhibit anticonvulsant and antipsychotic properties, highlighting the importance of heterocyclic chloromethyl groups in blood-brain barrier penetration .

Q & A

Q. What are the recommended strategies for optimizing the synthetic route of this compound, particularly for improving azetidine-oxadiazole coupling efficiency?

- Methodological Answer: The azetidine-oxadiazole coupling step is critical. Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF), temperature (20–80°C), and catalyst systems (e.g., Pd-based vs. Cu-mediated coupling). For example, triethylamine as a base in refluxing dioxane has shown success in analogous oxadiazole-acetamide syntheses . Monitor reaction progress via TLC/HPLC and characterize intermediates using H NMR to confirm azetidine ring integrity .

Q. How should researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer: Combine orthogonal analytical techniques:

- HPLC-MS to assess purity (>95% by area normalization) and detect byproducts.

- NMR spectroscopy (H, C, 2D-COSY) to confirm stereochemistry, particularly at the azetidine and oxadiazole junctions.

- X-ray crystallography (if crystals are obtainable) for absolute configuration verification. Cross-reference spectral data with PubChem or NIST databases for oxadiazole derivatives .

Advanced Research Questions

Q. What computational methods are effective for predicting the compound’s reactivity or binding affinity in biological targets?

- Methodological Answer: Use quantum mechanical (QM) calculations (e.g., DFT at the B3LYP/6-31G* level) to model electronic properties of the oxadiazole and acetamide groups. Molecular docking (AutoDock Vina, Schrödinger) can simulate interactions with proposed targets (e.g., kinases or GPCRs). Validate predictions with surface plasmon resonance (SPR) or ITC experiments to quantify binding constants .

Q. How can researchers resolve contradictions in observed vs. predicted solubility/stability data?

- Methodological Answer: Discrepancies often arise from polymorphic forms or pH-dependent degradation. Conduct:

- Dynamic light scattering (DLS) to assess aggregation in aqueous buffers.

- Forced degradation studies (acid/base, oxidative, thermal stress) followed by LC-MS to identify degradation pathways.

- Powder X-ray diffraction (PXRD) to detect crystallinity changes impacting solubility. Adjust formulation using co-solvents or cyclodextrin inclusion complexes if instability persists .

Q. What advanced statistical approaches are suitable for analyzing dose-response data in preclinical studies?

- Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to calculate EC/IC. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-dimensional data (e.g., transcriptomics), employ machine learning (PCA, random forests) to identify biomarkers linked to the compound’s mechanism. Ensure reproducibility via cross-validation and open-source tools like R/Python .

Experimental Design & Safety

Q. What safety protocols are essential for handling this compound given its structural complexity?

- Methodological Answer:

- PPE: Gloves (nitrile), lab coat, and eye protection.

- Ventilation: Use fume hoods during synthesis to mitigate exposure to azetidine intermediates (potential irritants).

- Waste disposal: Quench reactive intermediates (e.g., chloroacetyl chloride derivatives) with ice-cold sodium bicarbonate before disposal .

Q. How can researchers design a robust SAR study for derivatives of this compound?

- Methodological Answer: Systematically modify:

- Azetidine ring: Introduce substituents (e.g., methyl, fluorine) to probe steric/electronic effects.

- Oxadiazole core: Replace benzyl with heteroaromatic groups (e.g., pyridyl) to enhance polarity.

Use parallel synthesis and high-throughput screening (HTS) to evaluate bioactivity. Validate SAR trends with Free-Wilson analysis or 3D-QSAR (CoMFA) .

Data Management & Reproducibility

Q. What tools ensure traceability and reproducibility in synthetic workflows?

- Methodological Answer: Adopt electronic lab notebooks (ELNs) like LabArchives to document reaction conditions, yields, and anomalies. Use cheminformatics platforms (e.g., ChemAxon) to standardize naming and track batch variations. Share raw NMR/HPLC files in public repositories (e.g., Zenodo) to facilitate peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.